molecular formula C15H10BrFN4OS B12024183 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 573937-47-0

4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12024183
CAS No.: 573937-47-0
M. Wt: 393.2 g/mol
InChI Key: OMVNRMKMCUGTJL-QGMBQPNBSA-N
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Description

4-bromo-2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a bromine atom, a fluorophenyl group, and a triazole ring

Properties

CAS No.

573937-47-0

Molecular Formula

C15H10BrFN4OS

Molecular Weight

393.2 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrFN4OS/c16-11-3-6-13(22)10(7-11)8-18-21-14(19-20-15(21)23)9-1-4-12(17)5-2-9/h1-8,22H,(H,20,23)/b18-8+

InChI Key

OMVNRMKMCUGTJL-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O)F

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps:

    Formation of the Triazole Ring:

    Bromination: The phenol group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Imination: The imino group is introduced through a condensation reaction between the triazole derivative and an aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Antimicrobial Properties
    The antimicrobial activity of 1,2,4-triazole derivatives has been widely studied. Research indicates that compounds like 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit significant antibacterial and antifungal properties. For instance, studies have shown that similar triazole compounds demonstrate effectiveness against various resistant bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds are often comparable to or better than those of standard antibiotics such as gentamicin .
  • Antitubercular Activity
    Recent investigations into the antitubercular properties of 1,2,4-triazole derivatives suggest that they may inhibit the growth of Mycobacterium tuberculosis. Molecular docking studies indicate that these compounds can interact with key enzymes involved in mycobacterial metabolism, potentially leading to new therapeutic options for tuberculosis treatment .
  • Anti-inflammatory Potential
    The anti-inflammatory activity of triazole derivatives has also been explored, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation reaction between appropriate aldehydes and amines under controlled conditions. Characterization techniques such as NMR spectroscopy, UV-visible spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Molecular Docking Studies

Molecular docking studies play a crucial role in understanding the interaction mechanisms between 1,2,4-triazole derivatives and biological targets. These computational studies help predict binding affinities and elucidate the structural requirements for biological activity. For example, docking studies have shown that modifications on the triazole ring can significantly affect the binding efficiency to target enzymes involved in disease processes .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/EnzymeReference
4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thioneAntibacterialVarious bacteria
4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thioneAntifungalFungi
4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thioneAntitubercularMycobacterium tuberculosis
4-((5-Bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thioneAnti-inflammatoryCOX enzymes

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the phenolic group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-((E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 4-bromo-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 4-bromo-2-((E)-{[3-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Uniqueness

The uniqueness of 4-bromo-2-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to its analogs. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions.

Biological Activity

The compound 4-((5-bromo-2-hydroxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H13BrN4OS
  • Molecular Weight : 396.27 g/mol

The presence of the triazole ring and various substituents (bromo, hydroxy, and fluorophenyl groups) contribute to its biological properties.

Mechanisms of Biological Activity

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Molecular docking studies suggest that it binds effectively to COX-1 and COX-2, indicating anti-inflammatory properties .
  • Antimicrobial Properties : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity against various pathogens. The presence of the thione group enhances this activity by disrupting microbial cell membranes .

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialEffective against bacterial strains
AntitumorInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the inhibition of COX enzymes by various triazole derivatives. The compound demonstrated significant inhibition of COX-1, suggesting a potential role in treating inflammatory conditions .
  • Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable efficacy comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
  • Antitumor Potential : Research involving cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting its potential as an anticancer drug .

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